molecular formula C11H11ClN2OS2 B2466875 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide CAS No. 392248-58-7

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2466875
CAS No.: 392248-58-7
M. Wt: 286.79
InChI Key: YKJDSCDAFUBVLW-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound that features a thiazole ring substituted with a chlorothiophene group and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with α-haloketones under basic conditions.

    Introduction of the Chlorothiophene Group: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent such as N-chlorosuccinimide (NCS).

    Coupling Reaction: The chlorothiophene-substituted thiazole is then coupled with butanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorothiophene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide stands out due to its specific substitution pattern and the presence of the butanamide side chain, which may confer unique biological activities and physicochemical properties compared to other thiazole derivatives.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS2/c1-2-3-10(15)14-11-13-7(6-16-11)8-4-5-9(12)17-8/h4-6H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJDSCDAFUBVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330268
Record name N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392248-58-7
Record name N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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